molecular formula C9H10N2S2 B13325643 3-(4-Ethynylthiazol-2-yl)thiomorpholine

3-(4-Ethynylthiazol-2-yl)thiomorpholine

Cat. No.: B13325643
M. Wt: 210.3 g/mol
InChI Key: NJFAMEOJVDVGAE-UHFFFAOYSA-N
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Description

3-(4-Ethynylthiazol-2-yl)thiomorpholine is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylthiazol-2-yl)thiomorpholine typically involves the reaction of 2-bromo-4-ethynylthiazole with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylthiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Ethynylthiazol-2-yl)thiomorpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethynylthiazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The ethynyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse biological activities .

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

3-(4-ethynyl-1,3-thiazol-2-yl)thiomorpholine

InChI

InChI=1S/C9H10N2S2/c1-2-7-5-13-9(11-7)8-6-12-4-3-10-8/h1,5,8,10H,3-4,6H2

InChI Key

NJFAMEOJVDVGAE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC(=N1)C2CSCCN2

Origin of Product

United States

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